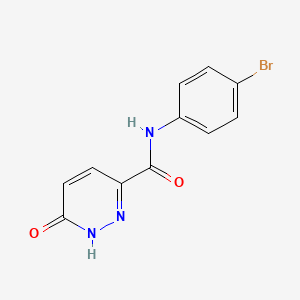

N-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and a bromophenyl group, which contributes to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the condensation of 4-bromophenylhydrazine with a suitable pyridazine derivative. One common method includes the reaction of 4-bromophenylhydrazine with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Research has highlighted the compound's potential as an antimicrobial agent . Studies have demonstrated that derivatives of N-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit notable activity against various bacterial strains, suggesting its utility in developing new antibiotics . Additionally, it has shown promise in inhibiting key enzymes such as acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Enzyme/Pathogen | Reference |

|---|---|---|

| Antimicrobial | Various bacterial strains | |

| Acetylcholinesterase Inhibition | Human acetylcholinesterase I and II | |

| Antioxidant | Free radical scavenging assays |

Structural Analysis

The structural characteristics of this compound have been elucidated through crystallographic studies. The crystal structure reveals intricate hydrogen bonding patterns that contribute to the stability and reactivity of the compound. For instance, the presence of N—H⋯N and N—H⋯Br interactions forms dimers that are essential for its biological activity .

Table 2: Key Structural Features

| Feature | Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Hydrogen Bonding | N—H⋯N, N—H⋯Br interactions |

| Dihedral Angles | Phenyl rings form angles with the dihydropyridine core |

Applications in Drug Development

Given its biological profile, this compound serves as a lead compound in drug development. Its derivatives are being explored for their potential in treating various diseases, including infections and neurodegenerative disorders. The ongoing research focuses on optimizing these compounds for enhanced efficacy and reduced side effects through structural modifications .

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting antiproliferative effects on cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide

- 4-bromophenyl 4-bromobenzoate

- N-(4-bromophenyl)sulfonylbenzoyl-L-valine

Uniqueness

N-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique pyridazine ring structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

N-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyridazine ring with a bromophenyl substituent and a carboxamide functional group. Its molecular formula is C12H9BrN2O2 with a molecular weight of 281.12 g/mol. The unique structure contributes to its diverse biological activities.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, specifically targeting key enzymes involved in metabolic pathways. For example, it may inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical in bacterial DNA replication and folate metabolism, respectively .

- Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL against resistant strains of bacteria like Staphylococcus aureus and Staphylococcus epidermidis .

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capacity, indicating potential protective effects against oxidative stress in biological systems .

Antimicrobial Efficacy

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | 0.22 - 0.25 | - | Bactericidal |

| Compound 7b (related derivative) | 0.22 - 0.25 | - | Bactericidal |

| Ciprofloxacin (control) | - | - | Bactericidal |

The above table summarizes the antimicrobial efficacy of this compound compared to established antibiotics.

Cytotoxicity and Selectivity

Studies have assessed the cytotoxicity of this compound against various cell lines:

| Cell Line | IC50 (μM) | Hemolytic Activity (%) |

|---|---|---|

| HeLa | >60 | 3.23 - 15.22 |

| HepG2 | >60 | 3.23 - 15.22 |

The compound exhibited low cytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for potential therapeutic applications .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial properties of this compound against multi-drug resistant strains. Results showed significant inhibition of biofilm formation compared to standard treatments like Ciprofloxacin, suggesting its potential as a novel antibacterial agent .

- Synergistic Effects : Research indicated that this compound could enhance the efficacy of existing antibiotics when used in combination therapies, potentially reducing the MICs of drugs like Ciprofloxacin and Ketoconazole .

Comparative Analysis

When compared to similar compounds within the dihydropyridazine family, this compound demonstrates unique properties due to the bromine substitution on the phenyl ring:

| Compound Name | Unique Features |

|---|---|

| This compound | Contains bromine substituent enhancing activity |

| N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | Lacks bromine; different biological activity |

| 1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | Contains benzyl group; varied reactivity |

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c12-7-1-3-8(4-2-7)13-11(17)9-5-6-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUYJPBPOBLFDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.